

An In-depth Technical Guide to the Solubility and Stability of SAE-14

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Compound of Interest

Compound Name: SAE-14
Cat. No.: B10831564

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAE-14 (CAS Number: 1241280-25-0) is a potent and specific antagonist of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).[1][2] With a molecular formula of C₁₉H₁₉F₃N₂O₂ and a molecular weight of 364.36 g/mol, this small molecule is a subject of interest in drug discovery, particularly for its potential therapeutic applications in autoimmune diseases and neuropathic pain.[3][4][5] This technical guide provides a comprehensive overview of the available solubility and stability data for **SAE-14**, detailed experimental protocols for assessing these parameters, and an illustrative representation of its associated signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **SAE-14** is presented below.

Property	Value	Source
CAS Number	1241280-25-0	[6]
Molecular Formula	C19H19F3N2O2	[3]
Molecular Weight	364.36 g/mol	[6]
Chemical Name	3-(3,4-difluorophenyl)-N-[3-fluoro-5-(morpholin-4-yl)phenyl]propanamide	Inferred from Structure

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The available quantitative solubility data for **SAE-14** is limited.

Table 1: Quantitative Solubility of **SAE-14**

Solvent	Concentration	Conditions	Source
Dimethyl Sulfoxide (DMSO)	100 mg/mL (274.45 mM)	Ultrasonic and warming to 60°C may be required.	Vendor Data

Note: The lack of extensive public data necessitates empirical determination of solubility in various pharmaceutically relevant solvents and buffers.

Stability Data

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.

Table 2: Stability Profile of **SAE-14**

Condition	Observation	Source
Recommended Storage	Stable under recommended storage conditions.	Vendor Data
-20°C	Shelf life of up to 1095 days.	Vendor Data
-80°C	Shelf life of 182 days.	Vendor Data

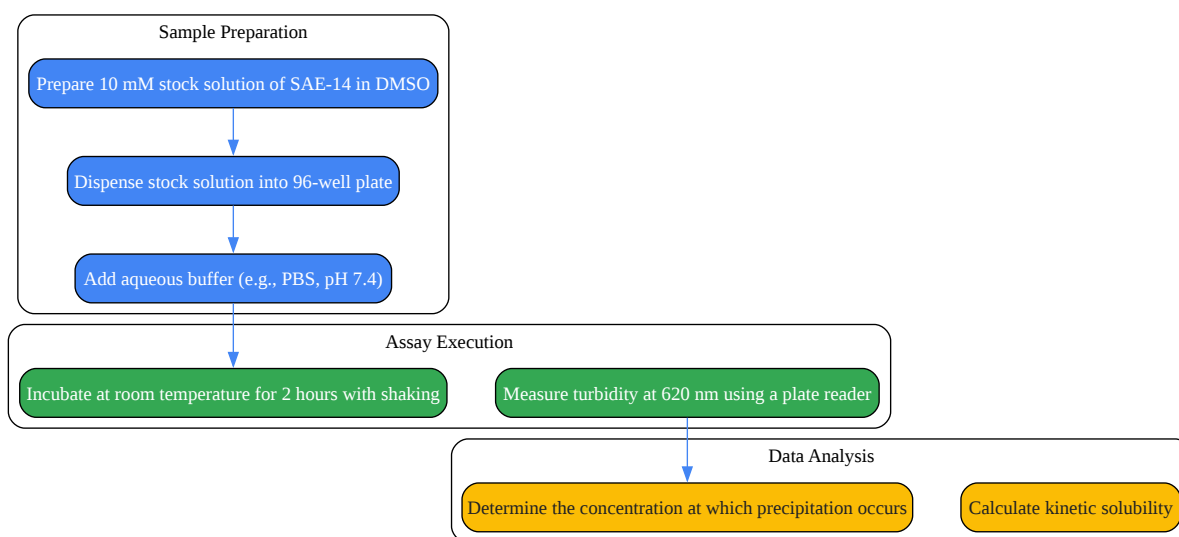
Note: Comprehensive stability studies, including forced degradation, are essential to fully characterize the stability profile of **SAE-14**.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **SAE-14** in the public domain, the following sections provide detailed, representative methodologies for key solubility and stability experiments. These protocols are based on established industry practices and can be adapted for the evaluation of **SAE-14**.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's solubility.



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Kinetic Solubility Assay Workflow

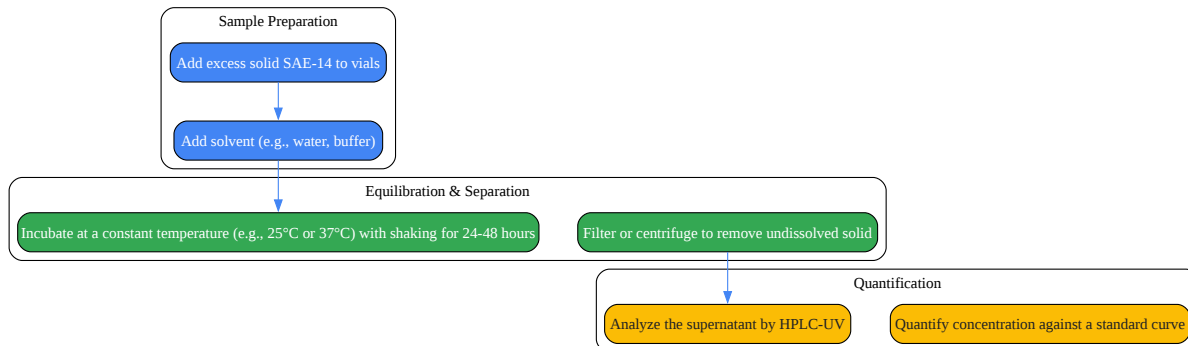
Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **SAE-14** in 100% DMSO.
- **Plate Preparation:** In a clear 96-well plate, create a serial dilution of the **SAE-14** stock solution.
- **Buffer Addition:** Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the final desired concentrations of **SAE-14**. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

- Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
- Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.
- Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading significantly increases above the background, indicating precipitation.[7][8][9]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.



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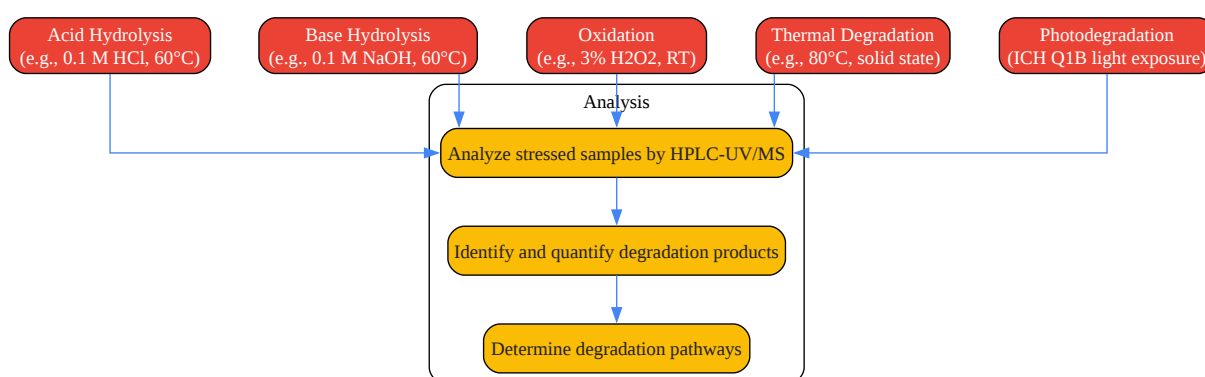
Thermodynamic Solubility Assay Workflow

Methodology:

- **Sample Preparation:** Add an excess amount of solid **SAE-14** to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
- **Equilibration:** Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10][11]
- **Separation:** After incubation, separate the undissolved solid from the solution by filtration (using a 0.45 µm filter) or centrifugation.
- **Quantification:** Analyze the concentration of **SAE-14** in the clear supernatant using a validated HPLC-UV method.
- **Data Analysis:** The thermodynamic solubility is the concentration of the saturated solution, determined from a standard curve.

Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.



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Forced Degradation Study Workflow

Methodology:

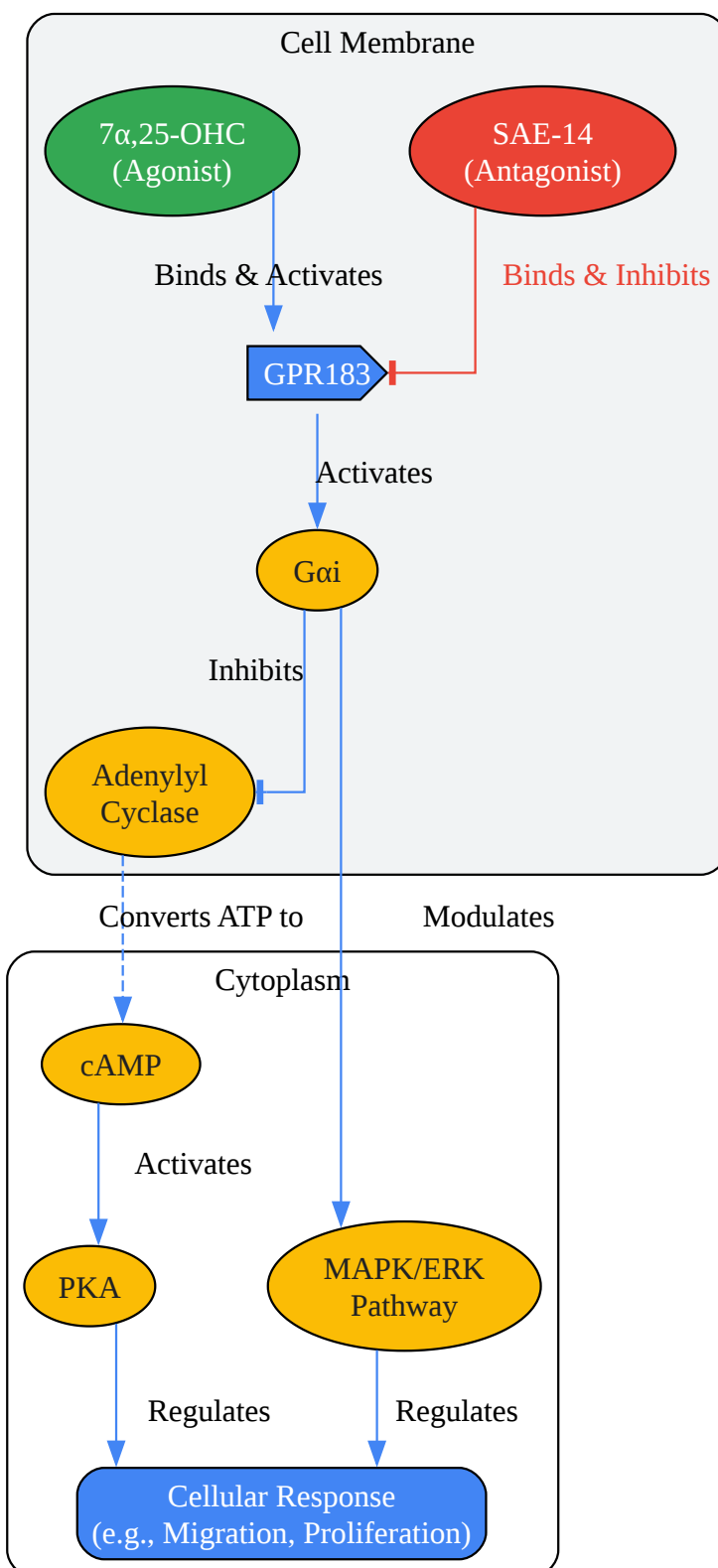
Forced degradation studies should be performed on **SAE-14** in both solid and solution states.

[12][13][14][15]

- Acid Hydrolysis: Incubate a solution of **SAE-14** in 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Incubate a solution of **SAE-14** in 0.1 M NaOH at 60°C for a defined period.
- Oxidative Degradation: Treat a solution of **SAE-14** with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose solid **SAE-14** to dry heat (e.g., 80°C).
- Photodegradation: Expose solid and solution samples of **SAE-14** to light as per ICH Q1B guidelines.
- Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS) to separate, identify, and quantify the parent compound and any degradation products.

Signaling Pathway

SAE-14 is an antagonist of GPR183. GPR183 is a G protein-coupled receptor that is activated by oxysterols, such as 7 α ,25-dihydroxycholesterol (7 α ,25-OHC).[16] The binding of the agonist to GPR183 initiates a signaling cascade through G α i proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways, including the MAPK/ERK pathway.[17][18]



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